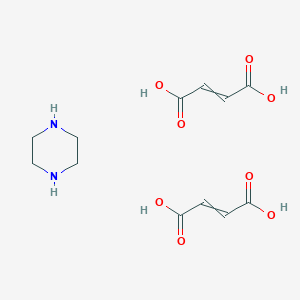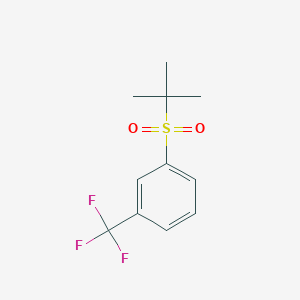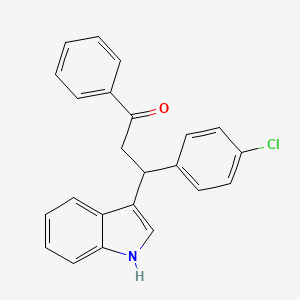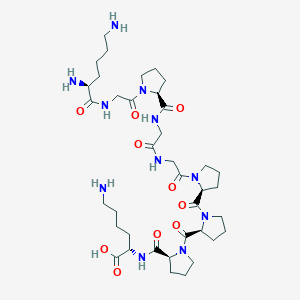![molecular formula C13H17NO2 B12584741 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one CAS No. 267235-53-0](/img/structure/B12584741.png)
6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one is a chemical compound with a complex structure that includes an oxazolidine ring and a cyclohexadienone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one typically involves the formation of the oxazolidine ring followed by the introduction of the cyclohexadienone moiety. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Utilizing cyclization reactions to form the oxazolidine ring.
Aldol Condensation: Employing aldol condensation reactions to introduce the cyclohexadienone structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or other reduced forms.
Wissenschaftliche Forschungsanwendungen
6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[(4S)-4-benzyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one: A similar compound with a benzyl group instead of the 2-methylpropyl group.
6-[(4S)-4-(2-ethylhexyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one: Another similar compound with a different alkyl group.
Uniqueness
The uniqueness of 6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one lies in its specific structural features, which confer distinct chemical properties and potential applications. The presence of the 2-methylpropyl group and the oxazolidine ring contribute to its unique reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
267235-53-0 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
2-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]phenol |
InChI |
InChI=1S/C13H17NO2/c1-9(2)7-10-8-16-13(14-10)11-5-3-4-6-12(11)15/h3-6,9-10,15H,7-8H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
FSCRKAJRUVRIAU-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)C[C@H]1COC(=N1)C2=CC=CC=C2O |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12584663.png)

![5-Chloro-2-hydroxy-N-[2-methyl-6-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12584676.png)
![N-{4-[(3,7-Dimethyloctyl)oxy]phenyl}acetamide](/img/structure/B12584683.png)

![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)


![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)

![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)


